molecular formula C14H11N5O2S B2361648 {[7-(3-Methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile CAS No. 1223954-01-5

{[7-(3-Methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile

Cat. No. B2361648
CAS RN: 1223954-01-5
M. Wt: 313.34
InChI Key: FQDNNGMOQDFECP-UHFFFAOYSA-N
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Description

The compound is a derivative of the 1,2,4-triazolo[4,3-a]pyrazine class . Compounds in this class are often synthesized for their potential antiviral and antimicrobial activities . They are characterized by the presence of a triazole ring fused with a pyrazine ring .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized via aromatic nucleophilic substitution . This involves the reaction of an aromatic compound with a nucleophile, leading to the substitution of a group on the aromatic ring .

Future Directions

Compounds with similar structures have shown promise in various areas of medicinal chemistry . Future research could focus on exploring the potential biological activities of this compound and optimizing its properties for potential therapeutic applications .

Mechanism of Action

Mode of Action

The mode of action involves the compound’s interaction with its targets. Triazoles often inhibit enzymes or modulate receptor activity. For instance, some triazoles act as antimicrobial agents by inhibiting enzymes essential for cell wall synthesis in bacteria or fungi . The compound likely follows a similar pattern.

Action Environment

Environmental factors influence drug action:

: Dixit, D., Verma, P. K., & Marwaha, R. K. (2021). A review on ‘triazoles’: their chemistry, synthesis, and pharmacological potentials. Journal of the Iranian Chemical Society, 18(4), 2535–2565. Link

properties

IUPAC Name

2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O2S/c1-21-11-4-2-3-10(9-11)18-6-7-19-12(13(18)20)16-17-14(19)22-8-5-15/h2-4,6-7,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDNNGMOQDFECP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC#N)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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